N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the class of sulfonamides and acetamides. This compound is known for its diverse biological activities, including antimicrobial and anticancer properties . The presence of sulfonamide and acetamide functional groups contributes to its wide range of applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2-phenyl-2-(phenylthio)acetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetamide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against lung and breast carcinoma cell lines.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase, inhibiting their activity.
Pathways Involved: It disrupts cellular processes such as DNA synthesis and cell cycle progression, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(2-thienyl)acetamide
- N-Acetyl-4,4’-diaminodiphenylsulfone
Uniqueness
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its combination of sulfonamide and acetamide functional groups, which confer a broad spectrum of biological activities. Its structural complexity and specific interactions with molecular targets make it a valuable compound for scientific research .
Properties
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-2-31-19-9-18-26-33(29,30)23-16-14-21(15-17-23)27-25(28)24(20-10-5-3-6-11-20)32-22-12-7-4-8-13-22/h3-8,10-17,24,26H,2,9,18-19H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCOWXCIIFJZNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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